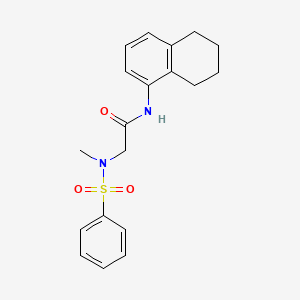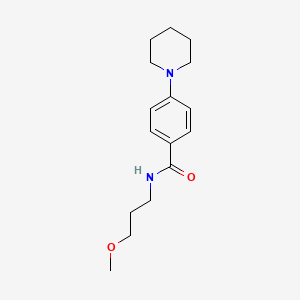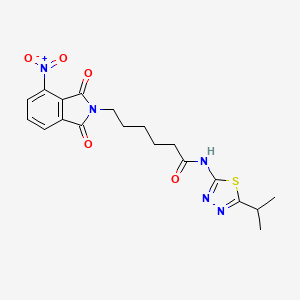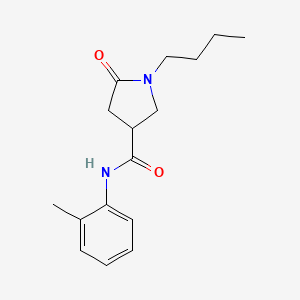
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(5,6,7,8-tetrahydro-1-naphthalenyl)glycinamide
Vue d'ensemble
Description
Sulfonamide compounds, such as the one , are of significant interest due to their diverse chemical and physical properties, making them useful in various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves multi-step processes, including protection-deprotection strategies, and the use of specific reagents to introduce the sulfonyl and amide groups. For example, Daub and Whaley (1976) outlined a high-yield, five-step synthesis of a related sulfonamide compound from 1-naphthalenethiol, highlighting the complexity and precision required in synthesizing such compounds (Daub & Whaley, 1976).
Molecular Structure Analysis
X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), ultraviolet-visible (UV-VIS) spectroscopy, and nuclear magnetic resonance (NMR) are common techniques used to characterize the molecular structure of sulfonamides. Gültekin et al. (2020) employed these methods to detail the molecular and chemical properties of a sulfonamide derivative, providing insights into its electrophilic and nucleophilic nature (Gültekin et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of sulfonamides can be influenced by the nature of the substituents on the naphthalene ring and the presence of the sulfonyl group. Studies have shown that these compounds can undergo various chemical reactions, including cycloxygenase inhibitory reactions, as demonstrated by Nencetti et al. (2015), which reflects their potential pharmacological activities (Nencetti et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of sulfonamide compounds can be tailored by modifying the chemical structure. For instance, the study by Chen et al. (2006) on sulfonated polyimides highlighted the impact of sulfonation on solubility and thermal stability, indicative of the importance of structural modifications in determining physical properties (Chen et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the behavior of sulfonamide compounds in chemical reactions and biological environments. The synthesis and characterization of sulfonamide derivatives, as reported by Sarojini et al. (2012), provide valuable information on their electrophilic and nucleophilic interactions, contributing to our understanding of their chemical properties (Sarojini et al., 2012).
Applications De Recherche Scientifique
Chemical Properties and Applications
The compound N2-methyl-N2-(phenylsulfonyl)-N1-(5,6,7,8-tetrahydro-1-naphthalenyl)glycinamide, due to its structural features, has been a subject of interest in various scientific research studies. For instance, a study conducted by Gültekin et al. (2020) utilized a similar compound in an experimental setup to understand its molecular and chemical properties using techniques like XRD, FT-IR, UV–Vis, and NMR. Theoretical calculations like density functional theory (DFT) were employed to gain insights into local and global chemical activities, indicating its potential use in understanding electrophilic and nucleophilic nature of compounds (Gültekin, Z., Demircioğlu, Z., Frey, W., & Büyükgüngör, O., 2020).
Therapeutic Research
In the therapeutic domain, compounds with similar structures have been explored for their potential medical applications. Deruiter, Borne, and Mayfield (1989) investigated N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase, suggesting potential therapeutic applications in areas like diabetes-related complications (Deruiter, J., Borne, R. F., & Mayfield, C. A., 1989).
Material Science Applications
In the field of material science, this compound's derivatives have been used in the development of new materials. Einsla et al. (2005) studied sulfonated naphthalene dianhydride based polyimide copolymers for their potential in fuel cell applications, highlighting the compound's relevance in creating energy-efficient materials (Einsla, B., Kim, Y., Hickner, M., Hong, Y. T., Hill, M., Pivovar, B., & McGrath, J., 2005).
Electrochemical Applications
Lakraychi et al. (2017) demonstrated the use of N-substituted naphthalene derivatives as electrode materials in lithium batteries. This research underscores the compound's potential in improving energy storage technologies (Lakraychi, A. E., Fahsi, K., Aymard, L., Poizot, P., Dolhem, F., & Bonnet, J., 2017).
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-21(25(23,24)16-10-3-2-4-11-16)14-19(22)20-18-13-7-9-15-8-5-6-12-17(15)18/h2-4,7,9-11,13H,5-6,8,12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXDZPMJQRBINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC2=C1CCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)

![N-[2-[4-(dimethylamino)phenyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4558148.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4558151.png)


![2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B4558170.png)
![3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4558182.png)
![2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4558184.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)


